molecular formula C8H6N2O B048720 2-Hydroxyquinoxaline CAS No. 1196-57-2

2-Hydroxyquinoxaline

Cat. No. B048720
Key on ui cas rn: 1196-57-2
M. Wt: 146.15 g/mol
InChI Key: FFRYUAVNPBUEIC-UHFFFAOYSA-N
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Patent
US05153196

Procedure details

Quinoxalin-2-one (14.62 g, 100 mmol) was added to POCl3 (100 g, 0.65 mmol) and the mixture heated at reflux for 1.5 hours under N2. Upon cooling, the mixture was poured slowly, portionwise onto 700 ml of H2O. The black solution was extracted with CH2Cl2 (2×250 ml). The combined CH2Cl2 portions were washed with H2O, dried over Na2SO4, filtered, and evaporated to give a brown, solid 2-chloroquinoxaline. A portion of said product (4.00 g, 24.3 mmol) was combined with 5 ml of 1 N HCl, and NaN3 (1.89 g, 29.1 mmol) in 220 ml of abs EtOH and heated at reflux for 7 hours. The mixture was allowed to cool overnight, which led to precipitation of yellow-brown needles of tetrazolo[1,5-a]quinoxaline (19).
Quantity
14.62 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][C:2]1=O.O=P(Cl)(Cl)[Cl:14]>O>[Cl:14][C:2]1[CH:3]=[N:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=1

Inputs

Step One
Name
Quantity
14.62 g
Type
reactant
Smiles
N1C(C=NC2=CC=CC=C12)=O
Name
Quantity
100 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours under N2
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
EXTRACTION
Type
EXTRACTION
Details
The black solution was extracted with CH2Cl2 (2×250 ml)
WASH
Type
WASH
Details
The combined CH2Cl2 portions were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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